molecular formula C10H11N3O2 B2653282 Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 1353496-72-6

Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B2653282
CAS No.: 1353496-72-6
M. Wt: 205.217
InChI Key: VKBPYLPTCJBREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS 1353496-72-6) is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. This compound, with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol, belongs to the 1,2,4-triazolopyridine family, a class of nitrogen-bridged heterocyclic systems recognized as privileged scaffolds in pharmaceutical research . The ethyl carboxylate functional group at the 8-position and the methyl group at the 3-position make this compound a versatile building block for the synthesis of more complex molecules, including the corresponding carboxylic acid derivative . The primary research application of this compound is as a key precursor in the exploration of new therapeutic agents. The 1,2,4-triazolopyridine core is a poly(hetero)aromatic system of significant interest due to its potential biological activities . Researchers utilize this scaffold to create novel compounds for pharmacological screening. The compound is also available as a 2,2,2-trifluoroacetate salt (CAS 2204961-97-5) to enhance its solubility or handling properties for specific experimental needs . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-4-6-13-7(2)11-12-9(8)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBPYLPTCJBREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Structural Overview

Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate belongs to a class of compounds known as triazolo-pyridines. These compounds are characterized by their fused triazole and pyridine rings, which contribute to their biological activity and versatility in medicinal chemistry.

Medicinal Chemistry Applications

  • Antimalarial Activity
    • Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant antimalarial properties. A library of compounds including sulfonamide derivatives has been synthesized and tested against Plasmodium falciparum, with some exhibiting IC50 values as low as 2.24 μM . This suggests a promising avenue for the development of new antimalarial agents.
  • Cancer Therapeutics
    • The triazolo[4,3-a]pyridine scaffold has been explored for its potential as a cancer treatment. Compounds within this class have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a focused screening of triazolo derivatives led to the identification of compounds with low micromolar IC50 values against CDK-2, indicating their potential as anticancer agents .
  • Neurological Disorders
    • This compound and its derivatives have been studied for their role as positive allosteric modulators of metabotropic glutamate receptors. This modulation is significant in the treatment of various neurological disorders, including anxiety and depression .

Biological Activities

The compound's biological activities extend beyond antimalarial and anticancer effects:

  • Antimicrobial Properties : Several studies have indicated that triazolo-pyridine derivatives possess antimicrobial activity against various pathogens. This broad-spectrum efficacy makes them candidates for further exploration in antibiotic development .
  • Anti-inflammatory Effects : Research has suggested that these compounds may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antimalarial Drug Discovery

A study focused on synthesizing a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides revealed promising results against Plasmodium falciparum. The compound 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed an IC50 value of 2.24 μM. This highlights the potential of this compound as a lead structure for developing new antimalarial drugs .

Case Study 2: Cyclin-dependent Kinase Inhibition

In another investigation into the anticancer properties of triazolo-pyridines, several derivatives were evaluated for their ability to inhibit CDK activity. One notable derivative exhibited an IC50 value against CDK-2 that was significantly lower than existing treatments. This positions this compound as a viable candidate in cancer therapeutics .

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The compound’s ability to interact with nucleic acids also makes it a potential candidate for antiviral therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

a) Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS 1353497-47-8)
  • Structure : A benzyl group replaces the methyl at position 3.
  • Molecular Formula : C₁₆H₁₅N₃O₂ (MW: 281.32 g/mol).
b) 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 4919-17-9)
  • Structure : Ethyl group at position 3; lacks the ester at position 8.
  • Impact : Absence of the ester reduces polarity, altering solubility and reactivity. The simpler structure may favor synthetic accessibility .
  • Molecular Formula : C₈H₉N₃ (MW: 147.18 g/mol).
c) 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1082166-39-9)
  • Structure : Methoxyphenyl group at position 3; carboxylic acid at position 8.
  • Impact : The aromatic substituent enhances π-π stacking interactions, while the carboxylic acid improves water solubility compared to the ethyl ester .
  • Molecular Formula : C₁₄H₁₁N₃O₃ (MW: 269.26 g/mol).

Substituent Variations at Position 8

a) 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1215780-28-1)
  • Structure : Carboxylic acid replaces the ethyl ester.
  • Impact : Increased polarity and hydrogen-bonding capacity, likely altering bioavailability and metabolic pathways (e.g., ester hydrolysis in vivo) .
  • Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).
b) 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 31040-12-7)
  • Structure : Amine group at position 8.
  • Molecular Formula : C₇H₈N₄ (MW: 148.17 g/mol).

Structural Isomers and Derivatives

a) Ethyl 6-cyano-5-oxo-7-phenyl-2-(4-(phenylthio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
  • Structure : Triazolo ring fused at [1,5-a] instead of [4,3-a].
  • Impact : Altered ring fusion changes electronic distribution and steric accessibility, influencing reactivity and binding selectivity .
b) Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate (CAS 2204092-01-1)
  • Structure : Trifluoroacetate salt of the parent compound.
  • Impact : Salt formation improves crystallinity and stability, facilitating purification and storage .

Data Tables

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate - C₁₀H₁₁N₃O₂ 205.22 3-methyl, 8-ethyl ester
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 1215780-28-1 C₈H₇N₃O₂ 177.16 3-methyl, 8-carboxylic acid
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine 4919-17-9 C₈H₉N₃ 147.18 3-ethyl, no 8-substituent
Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 1353497-47-8 C₁₆H₁₅N₃O₂ 281.32 3-benzyl, 8-ethyl ester

Table 2: Functional Group Impact on Properties

Substituent Position Functional Group Effect on Properties
3-Methyl Alkyl Enhances lipophilicity; moderate steric hindrance.
8-Ethyl ester Ester Balances solubility and metabolic stability (prodrug potential).
8-Carboxylic acid Acid Increases polarity and hydrogen-bonding capacity; may reduce cell permeability.
3-Benzyl Aromatic Improves π-π interactions; increases molecular weight and steric bulk.

Biological Activity

Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a triazolo ring fused to a pyridine structure. Its molecular formula is C9H10N4O2, and it has a molecular weight of 194.20 g/mol. The compound's structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo[4,3-a]pyridines exhibit significant antimicrobial properties. For instance, compounds within this class have been shown to inhibit the growth of bacteria and fungi effectively. A study reported that modifications to the triazolo ring could enhance antimicrobial efficacy, demonstrating the importance of structural variations in optimizing biological activity .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. In vitro assays showed that it inhibited cell proliferation in HeLa and HCT116 cells with IC50 values in the low micromolar range . The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. Compounds similar to this compound have shown improved cognitive function in animal models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Mechanism/Notes
AntimicrobialVarious bacteria<20Structural modifications enhance activity
AnticancerHeLa/HCT1165-15Induces apoptosis via cell cycle modulation
Neuropharmacologicalα7 nAChRs0.14Positive allosteric modulation

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic stability. Studies suggest that it is not a substrate for major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions . However, further toxicological studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example:

  • Route 1 : Reacting substituted pyridines with hydrazine derivatives under reflux in ethanol, followed by cyclization using reagents like PhI(OAc)₂ to form the triazolo-pyridine core .
  • Route 2 : Tandem reactions involving ethyl 4-bromo-3-methylbut-2-enoate and aryl-substituted triazolylmethanones in DMF with K₂CO₃, yielding derivatives after 8 hours of stirring .
  • Catalyst Optimization : Palladium acetate (Pd(OAc)₂) in acetic acid or DMF can enhance reaction efficiency for carbonitrile derivatives .

Q. How is the purity of this compound typically assessed in research settings?

  • Methodological Answer :

  • HPLC Analysis : A reversed-phase C18 column with UV detection (λ = 254 nm) is used to separate impurities like methyl 3-acrylylsalicylate (MPS) .
  • Solid-Phase Extraction (SPE) : Molecularly imprinted polymers (MIPs) in aqueous-compatible SPE cartridges selectively extract the compound from biological matrices (e.g., urine) .
  • Crystallization : Slow evaporation of hexane/ethyl acetate (3:1 v/v) solutions yields single crystals for X-ray diffraction validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of triazolo-pyridine derivatives?

  • Methodological Answer :

  • Solvent Selection : DMF enhances solubility of intermediates compared to ethanol, reducing side-product formation .
  • Temperature Control : Reflux conditions (e.g., 80°C) improve cyclization efficiency, while room-temperature crystallization minimizes thermal degradation .
  • Catalyst Screening : Pd(OAc)₂ (10 mol%) increases reaction rates in carbonitrile formation, but may require post-reaction purification via silica chromatography .

Q. What strategies are effective in resolving contradictory bioactivity data across studies (e.g., antispasmodic vs. anticancer activity)?

  • Methodological Answer :

  • Comparative Assays : Test the compound against standardized cell lines (e.g., BEAS-2B lung epithelial cells) using dose-response curves to validate activity thresholds .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., 2,4-dichlorophenyl) to enhance anticancer activity, as seen in analogs with IC₅₀ values <10 μM .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., 3-methylflavone-8-carboxylic acid) that may explain discrepancies in pharmacological outcomes .

Q. How can solubility challenges during purification be addressed for hydrophobic triazolo-pyridine derivatives?

  • Methodological Answer :

  • Co-solvent Systems : Hexane/ethyl acetate (3:1 v/v) mixtures balance polarity to precipitate pure crystals .
  • Surfactant Additives : Sodium dodecyl sulfate (SDS) improves aqueous solubility for chromatographic separation .
  • Derivatization : Convert the ethyl ester to a sodium salt via saponification for hydrophilic handling in biological assays .

Data Contradiction Analysis

Q. Why do some studies report negligible antispasmodic activity despite structural similarity to bioactive analogs?

  • Methodological Answer :

  • Conformational Analysis : X-ray crystallography reveals that planar triazolo-pyridine systems (r.m.s. deviation = 0.0068 Å) may limit binding to spasmolytic targets like calcium channels .
  • Receptor Specificity : Derivatives with tilted aryl substituents (e.g., 61.4° dihedral angles) show enhanced P2X7 receptor antagonism but reduced antispasmodic effects .
  • Species Variability : Test compounds in multiple models (e.g., human vs. rodent tissues) to isolate species-specific responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.